4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Antifungal Drug Discovery Antimycotic Agents Stereochemistry-Activity Relationship

Obtaining diastereomerically pure 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is critical for reproducible antifungal drug discovery. This bicyclic epoxy acetal is supplied with defined exo/endo ratio to meet specific synthetic demands. Key advantages: - Exo-isomer: Direct precursor to β-hydroxysulfide antimycotics with fungistatic activity against Candida albicans comparable to ketoconazole. - Endo-isomer: Spontaneously resolves via conglomerate crystallization, enabling enantiomerically pure chiral building blocks without external resolving agents. - Structural analog substitution is not equivalent; stereochemical outcome and bioactivity are highly isomer-dependent.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 14700-56-2
Cat. No. B081595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
CAS14700-56-2
Synonyms4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C2C(O2)COC(O1)C3=CC=CC=C3
InChIInChI=1S/C11H12O3/c1-2-4-8(5-3-1)11-12-6-9-10(14-9)7-13-11/h1-5,9-11H,6-7H2
InChIKeyCUEWRDQTPIOQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane Overview


4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (CAS 14700-56-2) is a bicyclic epoxy acetal with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. This compound exists as two distinct diastereomers—exo- and endo-isomers—due to the orientation of the oxirane (epoxide) ring relative to the seven-membered 1,3-dioxepane core [2]. The phenyl substituent at the 4-position introduces additional stereochemical complexity and contributes to the compound's utility as a chiral building block in organic synthesis and as a precursor for antimycotic agents.

exo-Isomer Supports antimycotic candidate synthesis via reported stereochemistry-dependent activity
endo-Isomer Supports spontaneous chiral resolution studies; enables enantiomeric separation without resolving agents

Why Substitution with Other Bicyclic Acetals Fails


Substitution of 4-phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane with structurally analogous bicyclic acetals—such as unsubstituted 3,5,8-trioxabicyclo[5.1.0]octane (CAS 296-48-6), 4-methyl derivatives, or sulfur-containing analogs (e.g., 4-phenyl-3,5-dioxa-8-thiabicyclo[5.1.0]octane)—is not straightforward because each modification fundamentally alters stereochemical behavior, conformational energetics, crystallization outcomes, and biological activity profiles. The presence of the 4-phenyl substituent modifies the conformational equilibrium of the seven-membered ring, influences the relative stability of exo versus endo oxirane orientations, and determines whether the compound crystallizes as a racemate or undergoes spontaneous chiral resolution [1]. These differences propagate through downstream synthetic transformations and directly impact the antimycotic potency of derived products, making informed compound selection essential for reproducible research outcomes [2].

Phenyl substitution matters
Unsubstituted or 4-methyl analogs alter conformational equilibrium, which may shift endo/exo oxirane reactivity.
Oxygen vs sulfur analog
4-Phenyl-3,5-dioxa-8-thiabicyclo[5.1.0]octane introduces different electrophile reactivity; limits direct substitution where oxirane-specific reactivity is required.
Isomer-dependent crystallization
exo-Isomer crystallizes as a racemate; endo-isomer undergoes chiral resolution. Substituting isomers precludes expected crystallization pathway.

Quantitative Evidence for Differentiated Selection


Antimycotic Activity: exo vs endo vs Ketoconazole

Hydroxy sulfide derivatives prepared from exo- and endo-isomers of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane exhibit antimycotic activity against Candida albicans in vitro, with the exo-derived product showing fungistatic activity that is comparable to the clinical antifungal agent ketoconazole at similar concentrations [1]. The activity is stereochemistry-dependent: the exo-derived hydroxy sulfide demonstrates superior antimycotic potency relative to the endo-derived product.

Antimycotic Activity
Head-to-head
exo-derived: fungistatic comparable to ketoconazole; endo-derived: reduced activity
Supports exo-isomer-dependent antimycotic screening context
Numerical MIC not reported; requires full-text review
Antifungal Drug Discovery Antimycotic Agents Stereochemistry-Activity Relationship

Chiral vs Racemic Crystallization Behavior

The endo-isomer of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane undergoes spontaneous chiral crystallization (conglomerate formation), whereas the exo-isomer crystallizes as a racemic compound with centrosymmetric crystal packing [1]. This difference represents a fundamental solid-state stereochemical divergence: the endo-isomer exhibits preferential crystallization as a single enantiomer, enabling direct chiral resolution without external resolving agents, while the exo-isomer forms racemic crystals unsuitable for spontaneous enantioseparation.

Crystallization Behavior
Head-to-head
endo: chiral crystallization (conglomerate); exo: racemic crystallization (centrosymmetric)
Endo-isomer enables spontaneous chiral resolution; exo does not
By single-crystal XRD
Chiral Resolution Solid-State Chemistry Crystallography

Conformational Energetics vs Unsubstituted Scaffold

Molecular mechanics calculations by Favini and colleagues demonstrate that the introduction of the 4-phenyl substituent modifies the conformational energy landscape of the 3,5,8-trioxabicyclo[5.1.0]octane scaffold [1]. The unsubstituted 3,5,8-trioxabicyclo[5.1.0]octane (CAS 296-48-6) exhibits distinct conformational equilibria and free energy barriers for ring interconversion that are altered by phenyl substitution, affecting the relative populations of chair and boat conformers in solution.

Conformational Analysis
Class-level
Phenyl substitution alters conformational equilibrium relative to unsubstituted scaffold
Supports phenyl-dependent conformational bias
Molecular mechanics; precise ΔΔG not reported
Computational Chemistry Conformational Analysis Molecular Mechanics

Crystallization Comparison: Oxygen vs Sulfur Analog

Both the oxygen-containing 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane and its sulfur-containing analog 4-phenyl-3,5-dioxa-8-thiabicyclo[5.1.0]octane exhibit the same stereochemically determined crystallization pattern: endo-isomers of both compounds undergo chiral crystallization, while exo-isomers of both compounds form racemic crystals [1]. However, the sulfur substitution introduces differences in hydrogen-bonding capacity, molecular geometry (C–S vs C–O bond lengths and angles), and electronic properties that may affect reactivity in nucleophilic ring-opening reactions and biological target interactions.

O vs S Heteroatom Effect
Cross-study
Both O and S analogs: endo = chiral, exo = racemic; S substitution alters reactivity and crystal packing
Oxygen analog required for oxirane-specific applications
Sulfur changes electrophile and hydrogen-bonding profile
Chiral Crystallization Heteroatom Substitution Crystal Engineering

Optimal Applications Based on Evidence


exo-Isomer for Antimycotic Lead Development

Research groups engaged in antifungal drug discovery should procure exo-enriched 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane for the synthesis of β-hydroxysulfide antimycotic candidates. The exo-derived product demonstrates fungistatic activity against Candida albicans that is comparable to the clinical benchmark ketoconazole, whereas the endo-derived product exhibits reduced potency [1]. Use of exo-isomer starting material maximizes the probability of achieving clinically relevant antimycotic activity in the derived β-hydroxysulfide series.

endo-Isomer for Spontaneous Chiral Resolution

Laboratories requiring enantiomerically pure 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane—for use as a chiral building block or as a chiral resolving agent in the synthesis of optically active alcohols [2]—should procure endo-enriched material. The endo-isomer undergoes spontaneous chiral crystallization (conglomerate formation), enabling direct enantiomeric resolution via preferential crystallization without requiring external chiral resolving agents [1]. This property distinguishes the endo-isomer from the exo-isomer, which crystallizes as an unresolvable racemate.

Chiral Building Block for Asymmetric Aminolysis

The 3,5,8-trioxabicyclo[5.1.0]octane scaffold—specifically the unsubstituted variant—has been established as a precursor for the catalytic asymmetric aminolysis providing optically pure 2-amino-1,3,4-butanetriol equivalents [3]. While direct evidence for the 4-phenyl-substituted derivative in this specific transformation is not available in the current literature, the scaffold's demonstrated utility in asymmetric aminolysis suggests potential for 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane as a phenyl-bearing chiral building block. Research programs exploring the synthesis of phenyl-substituted amino-triol derivatives should consider this compound as a stereochemically defined starting material, with the understanding that the 4-phenyl group introduces additional steric and electronic factors that will influence reaction stereoselectivity relative to the unsubstituted parent scaffold [4].

Application
Selection Property
Validation Focus
exo-Isomer antimycotic research
Stereochemistry-dependent activity context
Antimycotic screening vs Candida albicans
endo-Isomer chiral resolution
Chiral crystallization behaviour
Spontaneous enantiomeric separation without resolving agents
Chiral building block for aminolysis
Phenyl-substituted scaffold for amino-triol synthesis
Stereoselectivity under phenyl substitution influence

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